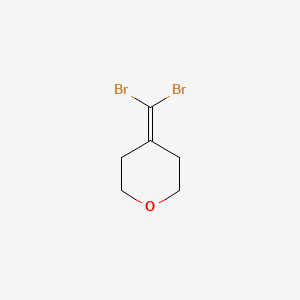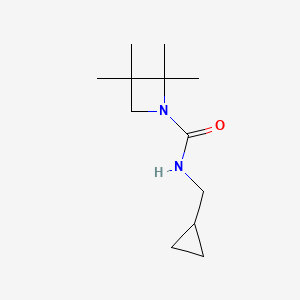![molecular formula C21H19N5O2 B2881084 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-07-6](/img/structure/B2881084.png)
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound characterized by its unique heterocyclic structure. It belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological activities. This compound's intricate molecular structure makes it a subject of interest in medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step procedures:
Step 1: Synthesis of the pyrazolopyrimidine core.
Starting materials: pyrazole derivatives and appropriate aldehydes.
Reaction conditions: condensation reactions under acidic or basic conditions, often followed by cyclization.
Step 2: Introduction of the tolyl and benzamide groups.
Starting materials: 4-methylbenzoyl chloride and amines.
Reaction conditions: nucleophilic acyl substitution reactions typically under anhydrous conditions.
Step 3: Methylation of the pyrazolopyrimidine core.
Reagents: methyl iodide or similar methylating agents.
Conditions: basic medium to facilitate the methylation process.
Industrial Production Methods
Industrial-scale production may involve optimizing these steps to enhance yield, purity, and cost-efficiency. High-throughput techniques and automated systems ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: : Introduction of hydroxyl groups or other oxygen-containing functionalities.
Reduction: : Reduction of ketone groups to alcohols or other reduced forms.
Substitution: : Halogenation, nitration, or other substitution reactions at reactive positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens (e.g., chlorine, bromine), nitrating mixtures.
Major Products
Depending on the reaction, major products include hydroxylated, reduced, or substituted derivatives of the parent compound.
科学的研究の応用
This compound's distinctive structure and reactivity profile make it valuable in various scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for therapeutic applications, particularly in cancer research and anti-inflammatory studies.
Industry: : Utilized in the development of novel materials and chemical intermediates.
作用機序
Molecular Targets and Pathways
The biological activity of 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is often linked to its interaction with specific enzymes or receptors. By binding to active sites, it can modulate enzymatic activity or block receptor-ligand interactions, influencing cellular pathways and physiological responses. Detailed mechanistic studies reveal its potential as a kinase inhibitor or its role in disrupting cellular signaling cascades.
類似化合物との比較
Similar Compounds
3,4-dimethyl-N-(4-oxo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Differing by the presence of a fluorophenyl group instead of a tolyl group.
3,4-dimethyl-N-(4-oxo-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Differing by the presence of a methoxyphenyl group.
Uniqueness
What sets 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide apart is its specific substitution pattern and the resulting electronic and steric effects, which can influence its reactivity and biological activity. The p-tolyl group imparts distinct chemical properties that may enhance its binding affinity or selectivity toward certain biological targets compared to other similar compounds.
Hope this thorough exploration of this compound satisfies your curiosity! If there's anything more specific you need, let me know.
特性
IUPAC Name |
3,4-dimethyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-4-8-17(9-5-13)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)16-7-6-14(2)15(3)10-16/h4-12H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNFFPKNQBNMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2881001.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2881004.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime](/img/structure/B2881005.png)
![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2881006.png)
![4-ethyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2881007.png)
![2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881008.png)




![3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2881018.png)


